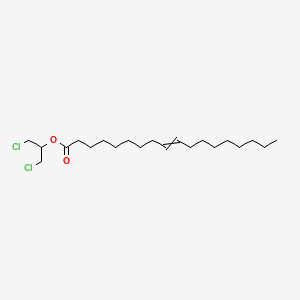

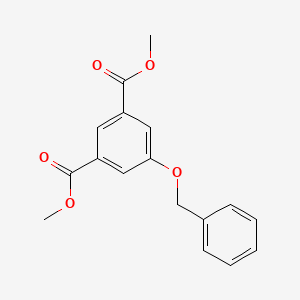

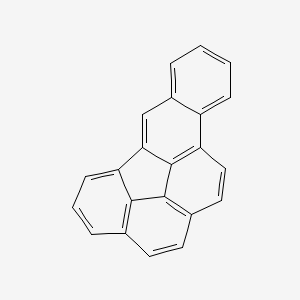

N-fenilhidrazona de 2-oxopropanal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

2-oxopropanal N-phenylhydrazone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: The compound exhibits antimicrobial and antitubercular activities, making it a potential candidate for drug development.

Medicine: Its biological activities are being explored for therapeutic applications, including its potential use as an anti-inflammatory and analgesic agent.

Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mecanismo De Acción

Target of Action

The primary targets of 2-oxopropanal N-phenylhydrazone are aldehydes and ketones . The compound, also known as (1E)-1-(phenylhydrazinylidene)propan-2-one, interacts with these targets through a process known as nucleophilic addition .

Mode of Action

2-oxopropanal N-phenylhydrazone interacts with its targets by acting as a nucleophile . In this process, the oxygen atom in the compound competes with the nitrogen atom to react with the partially positive carbon atom in the target molecule . The reaction with the nitrogen atom is favored, leading to the formation of an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The action of 2-oxopropanal N-phenylhydrazone affects several biochemical pathways. The compound is known to be involved in the formation of advanced glycation end products (AGEs) . In this process, 2-oxopropanal N-phenylhydrazone reacts with free amino groups of lysine and arginine and with thiol groups of cysteine, forming AGEs .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have good bioavailability .

Result of Action

The action of 2-oxopropanal N-phenylhydrazone results in the formation of hydrazones . This process involves the deprotonation of a weakly acidic N-H bond, which causes the formation of N2 gas and a carbanion .

Análisis Bioquímico

Biochemical Properties

2-oxopropanal N-phenylhydrazone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of 2-oxopropanal N-phenylhydrazone is with the glyoxalase system, which includes the enzymes glyoxalase I and glyoxalase II. These enzymes are involved in the detoxification of methylglyoxal, a precursor of 2-oxopropanal N-phenylhydrazone. The compound can inhibit the activity of glyoxalase I, leading to an accumulation of methylglyoxal and subsequent formation of advanced glycation end products (AGEs) that can modify proteins and nucleic acids .

Additionally, 2-oxopropanal N-phenylhydrazone can interact with proteins through the formation of hydrazone bonds, which can alter the structure and function of these proteins. This interaction is particularly relevant in the context of protein glycation, where the compound can form stable adducts with amino groups on proteins, potentially affecting their biological activity .

Cellular Effects

The effects of 2-oxopropanal N-phenylhydrazone on various types of cells and cellular processes are profound. This compound can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For instance, the accumulation of methylglyoxal, a precursor of 2-oxopropanal N-phenylhydrazone, can lead to oxidative stress and activation of stress response pathways in cells . This oxidative stress can result in the activation of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein 1 (AP-1), which regulate the expression of genes involved in inflammation and apoptosis .

Furthermore, 2-oxopropanal N-phenylhydrazone can affect cellular metabolism by inhibiting key metabolic enzymes. For example, it can inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme involved in glycolysis, leading to altered glucose metabolism and energy production in cells . These effects on cellular metabolism can have downstream consequences on cell proliferation, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of 2-oxopropanal N-phenylhydrazone involves several key interactions at the molecular level. One of the primary mechanisms is the formation of hydrazone bonds with carbonyl groups on biomolecules, such as proteins and nucleic acids . This covalent modification can alter the structure and function of these biomolecules, leading to changes in their biological activity.

In addition to covalent modifications, 2-oxopropanal N-phenylhydrazone can also inhibit the activity of specific enzymes. For example, it can inhibit glyoxalase I, leading to an accumulation of methylglyoxal and subsequent formation of AGEs . These AGEs can further modify proteins and nucleic acids, contributing to cellular dysfunction and disease progression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-oxopropanal N-phenylhydrazone can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 2-oxopropanal N-phenylhydrazone in in vitro or in vivo studies has shown that it can cause sustained oxidative stress and cellular damage . These long-term effects can result in chronic inflammation, apoptosis, and tissue damage.

Dosage Effects in Animal Models

The effects of 2-oxopropanal N-phenylhydrazone vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activation of stress response pathways . At higher doses, it can cause significant cellular damage, apoptosis, and tissue injury . The threshold effects observed in these studies indicate that there is a dose-dependent relationship between 2-oxopropanal N-phenylhydrazone exposure and its biological effects. High doses of the compound can also lead to toxic effects, including organ damage and systemic toxicity .

Metabolic Pathways

2-oxopropanal N-phenylhydrazone is involved in several metabolic pathways, primarily through its precursor, methylglyoxal. Methylglyoxal is generated as a byproduct of glycolysis and can be detoxified by the glyoxalase system, which includes glyoxalase I and glyoxalase II . The interaction of 2-oxopropanal N-phenylhydrazone with these enzymes can inhibit their activity, leading to an accumulation of methylglyoxal and subsequent formation of AGEs . These metabolic pathways are critical for maintaining cellular homeostasis and preventing the accumulation of toxic metabolites.

Transport and Distribution

The transport and distribution of 2-oxopropanal N-phenylhydrazone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as the glucose transporter (GLUT) family . Once inside the cell, 2-oxopropanal N-phenylhydrazone can bind to proteins and other biomolecules, affecting its localization and accumulation . The distribution of the compound within tissues is also influenced by its ability to form stable adducts with proteins, which can affect its bioavailability and biological activity.

Subcellular Localization

The subcellular localization of 2-oxopropanal N-phenylhydrazone is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through the formation of hydrazone bonds with targeting proteins . These interactions can affect the activity and function of 2-oxopropanal N-phenylhydrazone, as well as its ability to modify other biomolecules within these compartments .

Métodos De Preparación

The synthesis of 2-oxopropanal N-phenylhydrazone typically involves the reaction of phenylhydrazine with pyruvic acid. This reaction is carried out in an organic solvent under controlled conditions to ensure the formation of the desired hydrazone . The general reaction scheme is as follows:

Phenylhydrazine+Pyruvic Acid→2-oxopropanal N-phenylhydrazone

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as mechanosynthesis and solid-state melt reactions have been explored for the efficient preparation of hydrazones .

Análisis De Reacciones Químicas

2-oxopropanal N-phenylhydrazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction of the hydrazone group can be achieved using reagents like magnesium in methanol, leading to the formation of substituted hydrazines.

Substitution: The hydrazone group can participate in nucleophilic substitution reactions, forming various derivatives.

Common reagents and conditions used in these reactions include hydrazine, bases like potassium hydroxide, and high boiling point solvents such as ethylene glycol . Major products formed from these reactions include alkanes and substituted hydrazines .

Comparación Con Compuestos Similares

2-oxopropanal N-phenylhydrazone can be compared with other hydrazones and related compounds:

Phenylhydrazine: A precursor in the synthesis of 2-oxopropanal N-phenylhydrazone, known for its use in the preparation of various hydrazone derivatives.

Hydrazone-Schiff Bases: These compounds are formed by the reaction of hydrazones with aldehydes or ketones and exhibit similar biological activities.

Azines: Formed from the reaction of aldehydes with hydrazine, these compounds show reversible color changes in response to temperature.

The uniqueness of 2-oxopropanal N-phenylhydrazone lies in its specific structure and the resulting biological activities, which make it a valuable compound for research and industrial applications .

Propiedades

Número CAS |

5391-74-2 |

|---|---|

Fórmula molecular |

C9H10N2O |

Peso molecular |

162.19 g/mol |

Nombre IUPAC |

(1Z)-1-(phenylhydrazinylidene)propan-2-one |

InChI |

InChI=1S/C9H10N2O/c1-8(12)7-10-11-9-5-3-2-4-6-9/h2-7,11H,1H3/b10-7- |

Clave InChI |

PWELTGGNVDVIGR-YFHOEESVSA-N |

SMILES |

CC(=O)C=NNC1=CC=CC=C1 |

SMILES isomérico |

CC(=O)/C=N\NC1=CC=CC=C1 |

SMILES canónico |

CC(=O)C=NNC1=CC=CC=C1 |

Key on ui other cas no. |

5391-74-2 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Methyl-4H-furo[3,2-B]pyrrol-5-YL)methanol](/img/structure/B1623962.png)

![4-(3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-yl)cyclohexanone](/img/structure/B1623964.png)

![(1R,4E,6R,7R,17S)-4-Ethylidene-7,17-dihydroxy-6,7,14-trimethyl-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1623976.png)